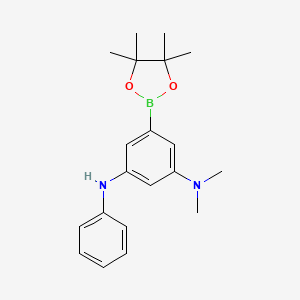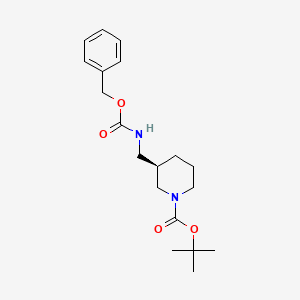
1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound with a unique structure that includes a pyrrolidone ring substituted with a butenyl group, two methyl groups, and a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidone ring, followed by the introduction of the butenyl group through a substitution reaction. The sulfanylidene group is then introduced via a thiolation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted pyrrolidone derivatives.
Aplicaciones Científicas De Investigación
1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The butenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-(But-3-en-1-yl)-3,4-dimethyl-5-oxopyrrolidine-2-thione: Similar structure but with an oxo group instead of a sulfanylidene group.
1-(But-3-en-1-yl)-3,4-dimethyl-5-thioxopyrrolidine-2-one: Similar structure but with a thioxo group instead of a sulfanylidene group.
Uniqueness: 1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
651043-88-8 |
|---|---|
Fórmula molecular |
C10H13NOS |
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
1-but-3-enyl-3,4-dimethyl-5-sulfanylidenepyrrol-2-one |
InChI |
InChI=1S/C10H13NOS/c1-4-5-6-11-9(12)7(2)8(3)10(11)13/h4H,1,5-6H2,2-3H3 |
Clave InChI |
LALBRKVNRIBGCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=S)N(C1=O)CCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)

![[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate](/img/structure/B12609860.png)
propanedinitrile](/img/structure/B12609867.png)



![1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene](/img/structure/B12609894.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-](/img/structure/B12609900.png)
![3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12609903.png)

![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-](/img/structure/B12609937.png)
